

Spectroscopic data (NMR, IR, Mass Spec) of 5-(methylthio)-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(methylthio)-1H-indole

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A Comprehensive Spectroscopic Guide to 5-(methylthio)-1H-indole

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Abstract

This technical guide provides a detailed analysis of the spectroscopic signature of **5-(methylthio)-1H-indole** (CAS No. 77248-65-8), a key heterocyclic compound. Aimed at researchers, chemists, and quality control professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation and characterization of this molecule. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying chemical reasoning. This guide includes standardized experimental protocols, data summary tables, and visual schematics of fragmentation pathways to ensure both theoretical understanding and practical applicability.

Introduction and Molecular Overview

5-(methylthio)-1H-indole is a substituted indole, a ubiquitous scaffold in medicinal chemistry and natural products. The introduction of a methylthio ($-\text{SCH}_3$) group at the 5-position of the indole ring significantly modulates its electronic properties and potential as a synthetic intermediate. Accurate and unambiguous characterization is paramount for its use in research

and development. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecular structure.

This guide will interpret the expected spectroscopic data for **5-(methylthio)-1H-indole**. While a complete set of published spectra for this specific molecule is not available in a single source, the principles of spectroscopy and extensive data from analogous substituted indoles allow for a highly accurate and reliable prediction and interpretation of its spectral characteristics.^{[1][2][3]}

Table 1: Molecular Properties of **5-(methylthio)-1H-indole**

Property	Value	Source(s)
Chemical Name	5-(methylthio)-1H-indole	[4][5]
Synonyms	5-Methylthio-indole, 5-(methylsulfanyl)-1H-indole	[5]
CAS Number	77248-65-8	[4][5]
Molecular Formula	C ₉ H ₉ NS	[4][5]
Molecular Weight	163.24 g/mol	[4][5]
Appearance	Pale-yellow to Yellow-brown Solid	
Structure		

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The methylthio group at C5 acts as a weak electron-donating group, influencing the chemical shifts of the aromatic protons.

- Causality of Signal Assignment:
 - N-H Proton (H1): The indole N-H proton is acidic and subject to hydrogen bonding and solvent exchange, resulting in a broad singlet far downfield (typically 8.0-8.5 ppm).[6]
 - Pyrrole Ring Protons (H2, H3): H3 is adjacent to the nitrogen and typically appears as a triplet coupled to H2 and H1. H2 is adjacent to the benzene ring and is also coupled to H1 and H3.
 - -SCH₃ Protons: The three protons of the methyl group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Their position (~2.5 ppm) is characteristic of a methyl group attached to a sulfur atom.
 - Benzene Ring Protons (H4, H6, H7): The -SCH₃ group at C5 most significantly shields the ortho protons (H4 and H6). H4 will appear as a doublet, being the most deshielded proton on the benzene ring, adjacent to the pyrrole fusion. H7 will be a doublet coupled to H6. H6 will appear as a doublet of doublets, coupled to both H4 and H7.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1 (N-H)	~8.15	br s	-	1H
H4	~7.65	d	~1.8	1H
H7	~7.30	d	~8.5	1H
H2	~7.20	t	~2.8	1H
H6	~7.10	dd	~8.5, 1.8	1H
H3	~6.50	t	~2.5	1H
-SCH ₃	~2.50	s	-	3H

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

- Causality of Signal Assignment:
 - Quaternary Carbons (C3a, C5, C7a): These carbons do not have attached protons and their assignment is confirmed using techniques like DEPT-135 (where they are absent).^[7] C5, being directly attached to sulfur, will have a characteristic chemical shift.
 - -SCH₃ Carbon: The methyl carbon will appear far upfield, typically around 15-20 ppm.
 - Aromatic Carbons: The chemical shifts are influenced by the heteroatoms and the substituent. C2 is typically the most downfield carbon in the pyrrole ring. The shifts of C4, C6, and C7 are influenced by the C5-substituent.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C7a	~136.5
C5	~132.0
C3a	~129.0
C2	~124.5
C4	~122.0
C7	~120.0
C6	~111.0
C3	~102.5
-SCH ₃	~16.0

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve ~10-15 mg of **5-(methylthio)-1H-indole** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Acquire data with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.
- **¹³C NMR Acquisition:** Acquire data using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are typically required for good signal-to-noise.
- **Data Processing:** Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

- Interpretation of Key Absorptions:
 - N-H Stretch: A sharp, distinct peak around 3400 cm^{-1} is a hallmark of the indole N-H group.[8]
 - Aromatic C-H Stretch: A peak or group of peaks just above 3000 cm^{-1} (e.g., $3100\text{-}3050\text{ cm}^{-1}$) indicates C-H bonds on an aromatic ring.
 - Aliphatic C-H Stretch: Absorptions just below 3000 cm^{-1} (e.g., $2950\text{-}2850\text{ cm}^{-1}$) are characteristic of the C-H bonds in the methyl group.
 - Aromatic C=C Stretch: Medium to strong absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are due to carbon-carbon double bond stretching within the aromatic and pyrrole rings.
 - C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region ($800\text{-}600\text{ cm}^{-1}$), making it less diagnostically reliable than other peaks.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~3405	Sharp, Medium	N-H Stretch
~3080	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch
~1580, 1470	Strong	Aromatic C=C Ring Stretch
~780	Strong	C-H Out-of-plane Bending

Experimental Protocol for ATR-IR Spectroscopy

- **Sample Preparation:** Place a small, solid sample of **5-(methylthio)-1H-indole** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

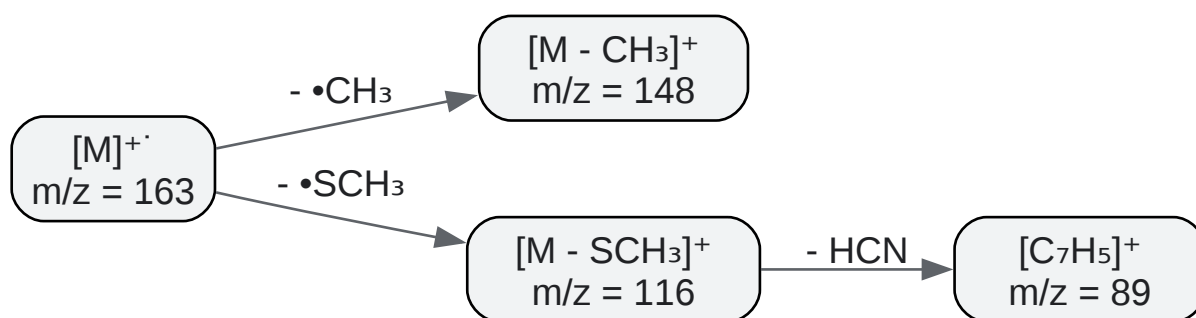
- **Interpretation of Fragmentation:**
 - **Molecular Ion (M^+):** The parent peak will appear at an m/z corresponding to the molecular weight of the molecule, which is 163 for C_9H_9NS .
 - **Loss of Methyl Radical:** A common fragmentation for methylthio compounds is the loss of the methyl group ($\bullet CH_3$), leading to a fragment at m/z 148.
 - **Loss of Thioformyl Radical:** Cleavage of the C-S bond can result in the loss of $\bullet SCH_3$, yielding the indole cation fragment at m/z 116.
 - **Indole Core Fragmentation:** The m/z 116 fragment is characteristic of the indole core and can subsequently lose hydrogen cyanide (HCN), a classic indole fragmentation pathway, to produce a fragment at m/z 89.^[9]

Table 5: Predicted Key Fragments in EI-Mass Spectrum

m/z	Predicted Relative Intensity	Proposed Fragment Ion
163	High	$[\text{C}_9\text{H}_9\text{NS}]^+$ (Molecular Ion)
148	Medium	$[\text{M} - \bullet\text{CH}_3]^+$
116	High	$[\text{M} - \bullet\text{SCH}_3]^+$
89	Medium	$[\text{C}_7\text{H}_5]^+$ (from m/z 116 - HCN)

Visualization of Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation cascade for **5-(methylthio)-1H-indole**.



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Caption: Predicted EI-MS fragmentation of **5-(methylthio)-1H-indole**.

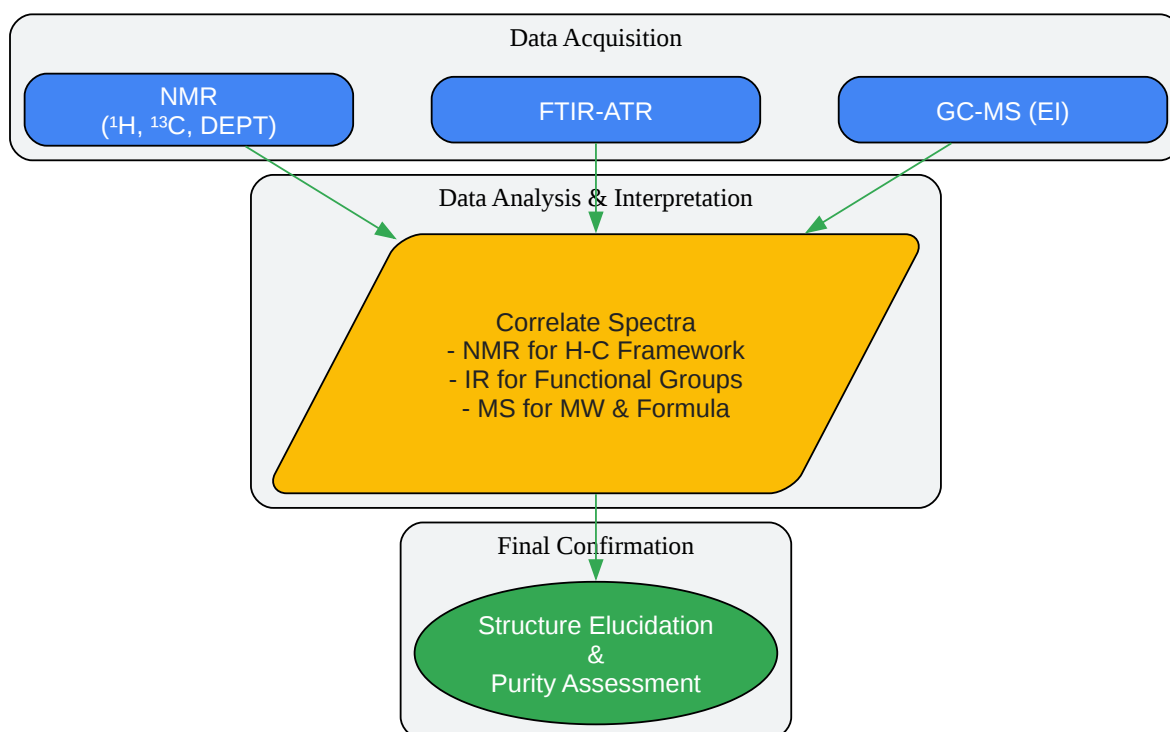
Experimental Protocol for GC-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- **GC Conditions:** Inject 1 μL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

- MS Conditions: The EI source energy is typically set to 70 eV. Scan a mass range from m/z 40 to 400.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and compare it to the predicted fragmentation pattern and library databases.

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of **5-(methylthio)-1H-indole** is not a linear process but an integrated workflow where each technique provides complementary information.



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Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural identity of **5-(methylthio)-1H-indole** can be confidently established through a multi-technique spectroscopic approach. The ^1H and ^{13}C NMR spectra define the precise carbon-hydrogen framework and the substitution pattern. Infrared spectroscopy confirms the presence of key functional groups, notably the indole N-H moiety. Finally, mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher or developer working with this compound.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 5-(methylthio)-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1367333#spectroscopic-data-nmr-ir-mass-spec-of-5-methylthio-1h-indole\]](https://www.benchchem.com/product/b1367333#spectroscopic-data-nmr-ir-mass-spec-of-5-methylthio-1h-indole)

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